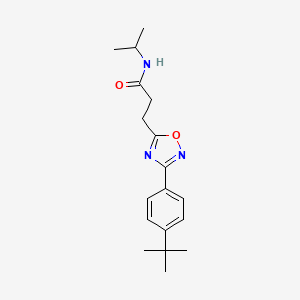
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNPAO, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPAO is a nitric oxide donor, which means that it can release nitric oxide in the body, leading to a variety of physiological and biochemical effects. In
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the release of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a key role in regulating a variety of physiological processes, including blood flow, inflammation, and apoptosis. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide through a process called diazeniumdiolation, which involves the reaction of nitric oxide with a secondary amine to form a diazeniumdiolate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline are primarily related to its ability to release nitric oxide in the body. Nitric oxide has been shown to have a variety of effects on the cardiovascular system, including vasodilation, reduced platelet aggregation, and reduced inflammation. Additionally, nitric oxide has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, nitric oxide has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments, including its ability to release nitric oxide in a controlled manner and its potential applications in a variety of scientific research areas. However, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of new synthesis methods, the exploration of its potential applications in additional scientific research areas, and the investigation of its potential toxicity and safety. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline and its effects on the body. Overall, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline shows promise as a potential tool for scientific research, and further investigation is warranted.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 2-nitroaniline with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with pyridine-3-carboxylic acid hydrazide. The final step involves the reaction of the product with nitrous acid to form N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline.
Scientific Research Applications
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and neurodegenerative disorders. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-19-7-3-2-5-15(19)13-23-17-9-8-14(11-18(17)26(27)28)21-24-20(25-30-21)16-6-4-10-22-12-16/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBLYFVPJYIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





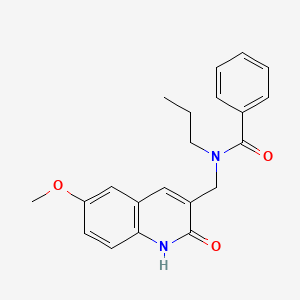
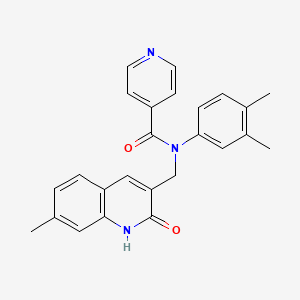


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
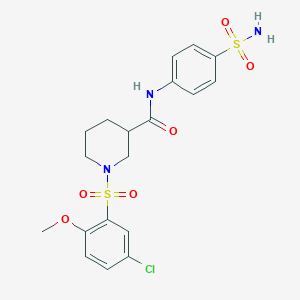
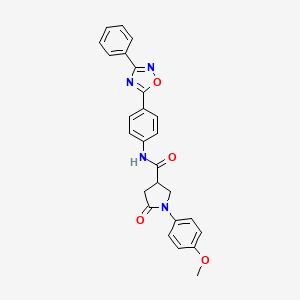
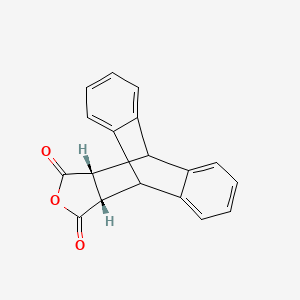
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
